Oxidopaminhydrochlorid

Übersicht

Beschreibung

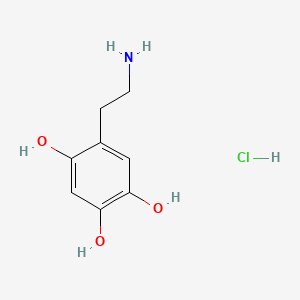

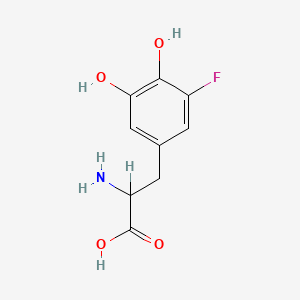

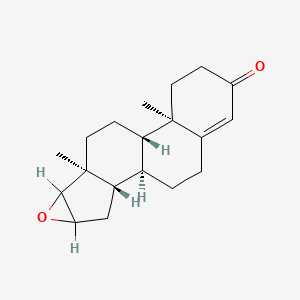

Oxidopamine hydrochloride, also known as 6-hydroxydopamine hydrochloride, is a neurotoxic synthetic organic compound. It is primarily used in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly significant in the study of Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .

Wissenschaftliche Forschungsanwendungen

6-Hydroxydopamin-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Mechanismen von oxidativem Stress und der Bildung von ROS zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle dopaminerger Neuronen bei verschiedenen physiologischen Prozessen zu untersuchen.

Medizin: Es wird in großem Umfang bei der Entwicklung von Tiermodellen für die Parkinson-Krankheit, Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) und das Lesch-Nyhan-Syndrom verwendet

Wirkmechanismus

6-Hydroxydopamin-Hydrochlorid entfaltet seine Wirkungen durch verschiedene Mechanismen:

ROS-Generierung: Die Verbindung unterliegt einer Autoxidation, wobei ROS entstehen, die Zellschäden verursachen.

Mitochondriale Hemmung: Es hemmt Komplex I und IV der Elektronentransportkette, was zu einer mitochondrialen Dysfunktion führt.

Direkte Neurotoxizität: Die Verbindung zerstört selektiv dopaminerge und noradrenerge Neuronen, indem sie oxidativen Stress induziert und die zelluläre Homöostase stört

Wirkmechanismus

Target of Action

Oxidopamine hydrochloride, also known as 6-hydroxydopamine, is a neurotoxic synthetic organic compound that selectively destroys dopaminergic and noradrenergic neurons in the brain . It primarily targets the dopamine transporters (DAT) in the nigrostriatal pathway .

Mode of Action

Oxidopamine hydrochloride acts as an antagonist of the neurotransmitter dopamine . It is taken up by and accumulates in catecholaminergic neurons, facilitated by dopamine and noradrenaline membrane receptors due to its structural similarity with dopamine and noradrenaline . Within the neuron, oxidopamine hydrochloride is oxidized by monoamine oxidase, producing toxic products such as hydrogen peroxide, catecholamine quinones, and reactive oxygen species (ROS). These quinones can attack endocellular nucleophilic groups .

Pharmacokinetics

It is known that the compound is relatively unstable and may undergo autoxidation under certain experimental conditions .

Result of Action

The molecular and cellular effects of oxidopamine hydrochloride’s action primarily involve the destruction of dopaminergic and noradrenergic neurons in the brain . This results in dopamine depletion, leading to symptoms similar to those seen in Parkinson’s disease . The compound’s interaction with its targets and subsequent changes also lead to the production of reactive oxygen species, which can cause further cellular damage .

Action Environment

The action, efficacy, and stability of oxidopamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s instability may lead to autoxidation under certain conditions . Additionally, the compound’s neurotoxic effects can be influenced by the specific characteristics of the neuronal environment, including the presence of dopamine and noradrenaline membrane receptors .

Biochemische Analyse

Biochemical Properties

Oxidopamine hydrochloride plays a significant role in biochemical reactions due to its ability to generate reactive oxygen species (ROS) and quinones. It interacts with various enzymes and proteins, including monoamine oxidase, which oxidizes oxidopamine hydrochloride to produce hydrogen peroxide, catecholamine quinones, and ROS . These interactions lead to oxidative stress and cellular damage, which are crucial for studying neurodegenerative diseases.

Cellular Effects

Oxidopamine hydrochloride exerts profound effects on various cell types and cellular processes. It induces cell death through mechanisms involving ROS generation, hydrogen peroxide production, and direct inhibition of mitochondrial function . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the degeneration of dopaminergic neurons and mimicking the pathology of Parkinson’s disease .

Molecular Mechanism

At the molecular level, oxidopamine hydrochloride exerts its effects through several mechanisms. It undergoes autoxidation, producing ROS and quinones that cause oxidative damage to cellular components . Additionally, it inhibits mitochondrial complexes I and IV, disrupting the electron transport chain and leading to energy depletion and cell death . These molecular interactions are critical for understanding the neurotoxic effects of oxidopamine hydrochloride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxidopamine hydrochloride change over time. The compound is relatively unstable and undergoes autoxidation, leading to the continuous production of ROS and quinones . Long-term studies have shown that oxidopamine hydrochloride can cause sustained oxidative stress and progressive neuronal degeneration, making it a valuable tool for studying chronic neurodegenerative processes .

Dosage Effects in Animal Models

The effects of oxidopamine hydrochloride vary with different dosages in animal models. Low doses can selectively destroy dopaminergic neurons, while higher doses may cause widespread neuronal damage and toxicity . Studies have shown that there are threshold effects, with specific dosages required to induce Parkinson-like symptoms in animal models . High doses can lead to severe adverse effects, including motor deficits and cognitive impairments .

Metabolic Pathways

Oxidopamine hydrochloride is involved in several metabolic pathways, primarily related to its oxidation and the generation of ROS. It interacts with enzymes such as monoamine oxidase, leading to the production of hydrogen peroxide and quinones . These metabolic reactions contribute to the compound’s neurotoxic effects and are essential for understanding its role in neurodegeneration .

Transport and Distribution

Within cells and tissues, oxidopamine hydrochloride is transported and distributed through specific transporters and binding proteins. It is taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation in these cells . This selective uptake is crucial for its neurotoxic effects and its use in creating animal models of Parkinson’s disease .

Subcellular Localization

Oxidopamine hydrochloride localizes to specific subcellular compartments, including mitochondria and the cytoplasm. Its activity and function are influenced by its localization, as it can directly inhibit mitochondrial complexes and generate ROS within these organelles . Understanding its subcellular localization is essential for elucidating its neurotoxic mechanisms and effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxidopamine hydrochloride is synthesized from dopamine. The process involves the hydroxylation of dopamine to produce 6-hydroxydopamine, which is then converted to its hydrochloride salt form. The reaction conditions typically involve the use of strong oxidizing agents and acidic conditions to facilitate the hydroxylation and subsequent salt formation .

Industrial Production Methods

Industrial production of oxidopamine hydrochloride follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Hydroxydopamin-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Obwohl seltener, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Die Hydroxylgruppen am Benzolring können an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat und andere starke Oxidationsmittel werden häufig verwendet.

Saure Bedingungen: Salzsäure und Schwefelsäure werden häufig zur Förderung von Reaktionen eingesetzt.

Katalysatoren: Metallkatalysatoren wie Eisen oder Kupfer können verwendet werden, um die Reaktionsgeschwindigkeiten zu erhöhen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte Derivate von 6-Hydroxydopamin-Hydrochlorid, die weiterreagieren können, um komplexe Strukturen zu bilden. Die Bildung von ROS ist ein bedeutendes Ergebnis der Oxidationsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dopamin: Der Vorläufer von 6-Hydroxydopamin-Hydrochlorid, Dopamin ist ein Neurotransmitter, der an verschiedenen neurologischen Funktionen beteiligt ist.

Noradrenalin: Ein weiterer Neurotransmitter, der strukturelle Ähnlichkeiten mit 6-Hydroxydopamin-Hydrochlorid aufweist.

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin): Ein Neurotoxin, das zur Herstellung von Tiermodellen der Parkinson-Krankheit verwendet wird, ähnlich wie 6-Hydroxydopamin-Hydrochlorid.

Einzigartigkeit

6-Hydroxydopamin-Hydrochlorid ist einzigartig in seiner Fähigkeit, dopaminerge Neuronen selektiv zu zerstören, was es zu einem unschätzbaren Werkzeug in der Parkinson-Forschung macht. Seine Fähigkeit, ROS zu erzeugen und oxidativen Stress zu induzieren, unterscheidet es auch von anderen Neurotoxinen .

Eigenschaften

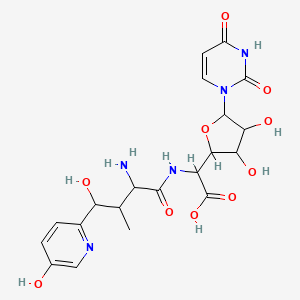

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxidopamine hydrochloride involves the conversion of dopamine to oxidopamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Dopamine", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dopamine is oxidized to oxidopamine using sodium periodate or sodium metaperiodate in water.", "The oxidopamine is then reduced using sodium borohydride in methanol to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the hydrochloride salt of oxidopamine, which is Oxidopamine hydrochloride." ] } | |

| 28094-15-7 | |

Molekularformel |

C8H12ClNO3 |

Molekulargewicht |

205.64 g/mol |

IUPAC-Name |

2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |

InChI-Schlüssel |

QLMRJHFAGVFUAC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Cl |

Kanonische SMILES |

C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |

melting_point |

450 to 451 °F (Decomposes) (NTP, 1992) |

| 28094-15-7 | |

Physikalische Beschreibung |

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1199-18-4 (Parent) |

Synonyme |

6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)

![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)

![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)

![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)

![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)